

ATTO 390: A Comprehensive Technical Guide to its Photophysical Properties

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Compound of Interest

Compound Name: ATTO 390

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This guide provides an in-depth overview of the core photophysical properties of the fluorescent dye **ATTO 390**. Known for its high fluorescence quantum yield and photostability, **ATTO 390**, a coumarin-based derivative, is a versatile tool in various life science applications, including molecular labeling and advanced microscopy techniques.^{[1][2][3][4]}

Core Photophysical Characteristics

ATTO 390 is characterized by its strong absorption in the near-UV spectrum and emission in the blue region.^[5] Its notable features include a large Stokes shift, which minimizes self-quenching, and a high fluorescence quantum yield, contributing to its brightness.^{[1][4][5]} The dye is moderately hydrophilic and exhibits good solubility in polar solvents such as DMF and DMSO.^{[2][4][6]}

Quantitative Photophysical Data

The key photophysical parameters of **ATTO 390** are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Solvent/Conditions	References
Maximum Excitation Wavelength (λ_{ex})	390 nm	Water	[1][4][6][7]
Maximum Emission Wavelength (λ_{em})	479 nm	Water	[4][6][8]
Molar Extinction Coefficient (ϵ_{max})	24,000 M ⁻¹ cm ⁻¹	Water	[1][4][6][8]
Fluorescence Quantum Yield (Φ_f)	0.90 (or 90%)	Water	[1][4][6][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	Water	[1][4][6][8]
Stokes Shift	89 nm	Calculated	[6]
Molecular Weight	343.42 g/mol (free acid)	-	[6]
Correction Factor (CF260)	0.52	-	[4][8]
Correction Factor (CF280)	0.08	-	[4][8]

Experimental Protocols

Accurate determination of photophysical properties is paramount for reliable experimental outcomes. Below are generalized methodologies for measuring the fluorescence quantum yield and lifetime of fluorophores like **ATTO 390**.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9]

Protocol:

- **Standard and Sample Preparation:** Prepare a series of dilutions for both the standard and the **ATTO 390** sample in a suitable spectroscopic grade solvent (e.g., water for the carboxy derivative).[4] The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[9]
- **Absorbance Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength (e.g., 390 nm for **ATTO 390**).
- **Fluorescence Measurement:** In a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and the sample.
- **Data Analysis:** Integrate the area under the corrected emission spectra for both the standard and the sample solutions.
- **Calculation:** Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_X) can be calculated using the following equation:[9]

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
- η_X and η_{ST} are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime can be determined using the time-domain method, with Time-Correlated Single Photon Counting (TCSPC) being a common and robust technique.[10][11]

Protocol:

- **Instrument Setup:** A pulsed light source (e.g., a laser or LED with a high repetition rate) is used to excite the sample.^[11] The system is synchronized to detect the arrival time of single emitted photons relative to the excitation pulse.^{[10][11]}
- **Sample Preparation:** Prepare a dilute solution of **ATTO 390** in a suitable solvent. The concentration should be low enough to avoid artifacts such as self-quenching.
- **Data Acquisition:** The sample is excited repeatedly, and the arrival times of the emitted photons are recorded. This process is repeated until a histogram of photon arrival times is built up, representing the fluorescence decay profile.^[10]
- **Data Analysis:** The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).^[11] For a single exponential decay, the intensity (I) as a function of time (t) is given by:

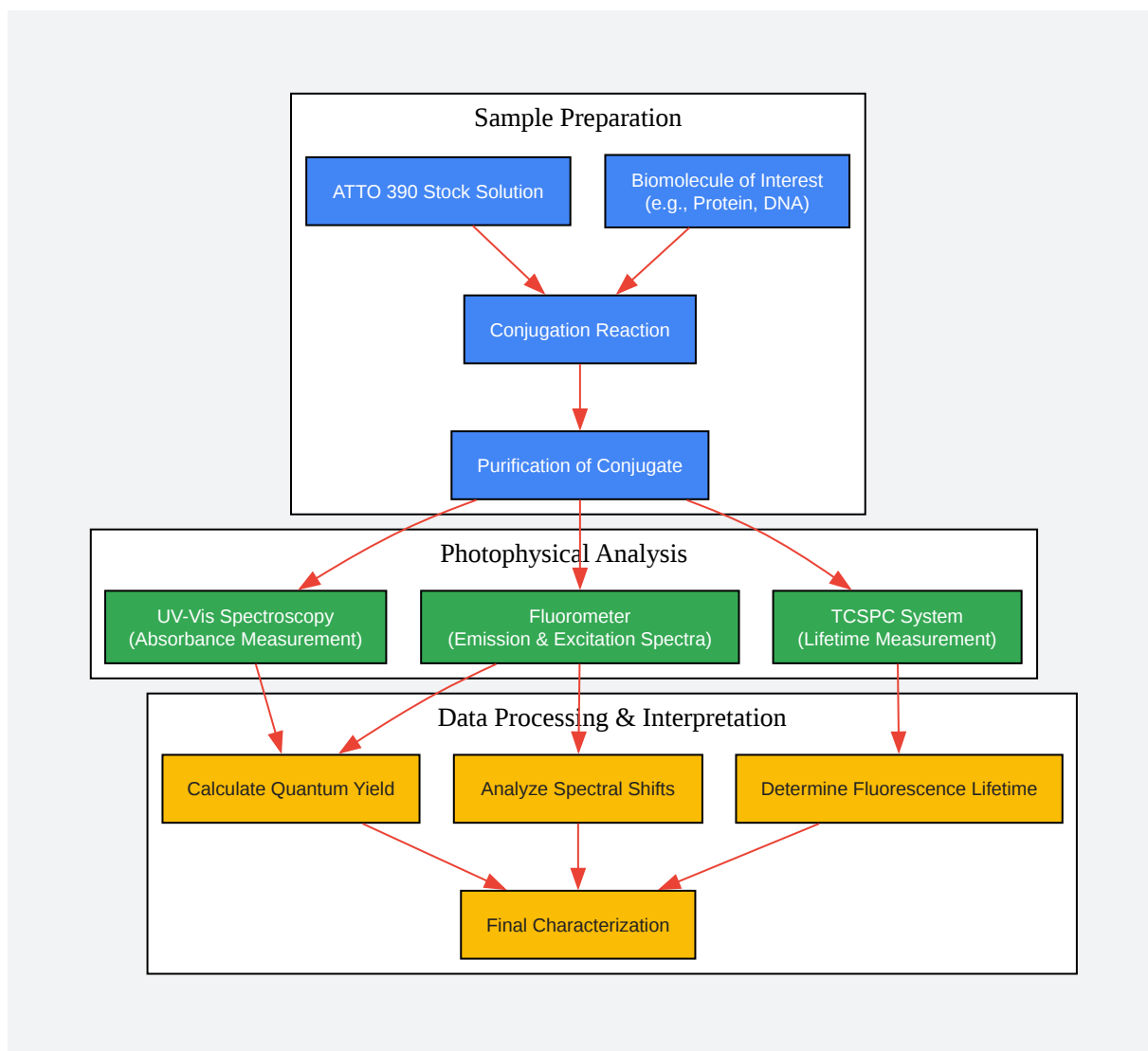
$$I(t) = I_0 * \exp(-t/\tau)$$

Where:

- I_0 is the intensity at time $t=0$.
- τ is the fluorescence lifetime.

Experimental Workflow and Signaling

While **ATTO 390** is primarily used as a fluorescent label and does not have an intrinsic signaling pathway, the following diagram illustrates a general workflow for its application in fluorescence spectroscopy.



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